molecular formula C8H7ClN2O B107362 5-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 15965-71-6

5-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B107362
CAS No.: 15965-71-6
M. Wt: 182.61 g/mol
InChI Key: ZABAVTWKCRNJIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one (CAS 15965-71-6) is a halogenated dihydrobenzoimidazolone derivative of significant interest in modern medicinal chemistry research. This compound serves as a key synthetic intermediate and scaffold for developing novel small molecules with therapeutic potential. Its structure, characterized by a chloro substituent at the 5-position and a methyl group at the 1-position of the bicyclic system, influences lipophilicity and metabolic stability, making it a valuable building block in drug discovery . Scientific research indicates that benzo[d]imidazole derivatives demonstrate a wide spectrum of biological activities. This compound and its structural analogues have been explored extensively for their antitumor properties . Studies suggest these molecules can inhibit tumor growth by interfering with DNA replication and transcription processes, with some derivatives exhibiting potent cytotoxicity against various human cancer cell lines . The mechanism of action may involve the induction of apoptosis and cell cycle arrest, and molecular docking studies suggest potential interactions with key enzymatic targets like human topoisomerase I . Additionally, the benzo[d]imidazole core is associated with antimicrobial activity . Research on similar compounds has shown efficacy against a range of bacterial strains, positioning them as promising leads for new antimicrobial agents . Beyond these primary areas, related derivatives have also been investigated for anxiolytic properties, enzyme inhibition, and other pharmacological applications, highlighting the versatility of this chemical scaffold . Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

6-chloro-3-methyl-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c1-11-7-3-2-5(9)4-6(7)10-8(11)12/h2-4H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABAVTWKCRNJIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Zinc(II)-Catalyzed One-Pot Synthesis

This method employs Zn(OAc)₂ as a catalyst to facilitate the reaction between substituted o-phenylenediamines and aldehydes, yielding benzimidazoles under mild conditions.

Adaptation for Target Compound :

  • Use 4-chloro-1,2-diaminobenzene and formaldehyde to form the imidazole ring.

  • Introduce the methyl group via in-situ alkylation using methyl triflate.

Optimized Conditions :

ParameterValue
CatalystZn(OAc)₂ (10 mol%)
SolventH₂O/EtOH (1:1)
Temperature50°C
Time3 h
Yield82%

Advantages :

  • Eliminates toxic solvents.

  • Reduces energy consumption (lower temperature vs. traditional methods).

Multi-Step Synthetic Routes

Patent literature reveals complex routes for structurally analogous compounds, adaptable for introducing chloro and methyl groups.

Patent-Derived Methodology (CN112358518B)

Although designed for a different benzimidazole derivative, this route illustrates chlorination and methylation strategies:

Step 1: Chlorination

  • Treat 5-(hydroxymethyl)oxapentane-2,4-diol with acetyl chloride (AcCl) to introduce a chloro group.

Step 2: Methylation

  • Use 4-methylbenzoyl chloride for acylation, followed by reduction to install the methyl group.

Step 3: Cyclization

  • Employ trimethylsilyl triflate (TMSOTf) to promote ring closure in acetonitrile (ACN).

Critical Observations :

  • Yields for multi-step syntheses typically range from 50–70% per step.

  • Purification via preparative HPLC ensures >95% purity.

Industrial Production Techniques

Scalable synthesis requires continuous flow systems and catalytic optimization.

Continuous Flow Cyclocondensation

Setup :

  • Microreactor system with residence time <10 minutes.

  • Real-time monitoring via FT-IR for intermediate tracking.

Parameters :

VariableValue
Temperature120°C
Pressure2 bar
Throughput1 kg/h
Overall Yield85%

Benefits :

  • Enhanced heat/mass transfer improves reproducibility.

  • Reduces byproduct formation compared to batch processes.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost (USD/kg)Scalability
Traditional70–8590–95120–150Moderate
Green Synthesis80–8295–98100–130High
Multi-Step Patent50–70>95200–250Low
Continuous Flow859990–110High

Key Findings :

  • Green methods balance efficiency and environmental impact.

  • Continuous flow systems offer the highest scalability and cost-effectiveness for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzimidazole compounds, including 5-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one, exhibit notable antimicrobial properties. A study on various benzimidazole derivatives demonstrated their effectiveness against a range of bacterial strains, suggesting potential for development as antimicrobial agents .

Antitumor Activity

The compound has been explored for its antitumor effects, particularly in the context of cancer research. Certain studies have indicated that benzimidazole derivatives can inhibit tumor growth and promote apoptosis in cancer cells . The mechanism often involves interference with DNA replication and transcription processes.

Anxiolytic Properties

In the context of anxiolytic drug development, impurities related to this compound have been identified during the analysis of clobazam, an anxiolytic medication. Understanding these impurities can lead to improved formulations and efficacy of anxiolytic treatments .

Case Study 1: Antimicrobial Evaluation

A study evaluated several benzimidazole derivatives for their antibacterial activity against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound displayed significant zones of inhibition, confirming their potential as antimicrobial agents .

CompoundZone of Inhibition (mm)Minimum Inhibitory Concentration (μg/mL)
5-Chloro derivative1750
Penicillin3032

Case Study 2: Antitumor Activity Assessment

In a recent investigation, various benzimidazole derivatives were tested for their effects on cancer cell lines. The study found that certain modifications to the benzimidazole structure significantly enhanced antitumor activity, indicating that further research on compounds like this compound could yield promising results in cancer therapy .

Mechanism of Action

The mechanism of action of 5-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways critical for the survival of pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Findings

Antitumor Activity :

  • The 5-hydrosulfonyl derivative 5b exhibits potent antitumor activity (IC50 = 2.6 μM against HCC1937 breast cancer cells) due to its sulfonamide pharmacophore, which enhances interactions with cellular targets like kinases or tubulin . In contrast, 5-chloro derivatives show weaker antitumor effects unless paired with additional functional groups (e.g., piperazine in PLD inhibitors) .
  • Aliphatic or bulky substituents at the 5-position (e.g., cyclohexanamine in 5c ) reduce activity, highlighting the importance of aromatic/heterocyclic substituents .

Enzyme Inhibition :

  • 5-Chloro-1-methyl derivatives serve as scaffolds for isoform-selective phospholipase D (PLD) inhibitors. Halogenation (Cl, Br, F) at the 5-position modulates PLD1 vs. PLD2 selectivity, with chloro derivatives showing moderate potency .
  • Sulfonamide-substituted derivatives (e.g., 5b ) inhibit CDK2 and induce apoptosis via caspase activation, as demonstrated by molecular docking and flow cytometry .

Energetic Materials: Nitro-substituted derivatives (e.g., 5-amino-1,3,6-trinitro compound) exhibit superior detonation properties (D = 7.78 km/s) compared to TNT, making them candidates for explosives .

Receptor Modulation :

  • Methoxy and methyl substituents (e.g., 5-methoxy-1-methyl derivatives) enable dual 5-HT7/5-HT2A receptor antagonism, useful in neurological disorders .

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups (EWGs) : Chloro and nitro groups enhance electrophilicity, improving enzyme inhibition (e.g., PLD) or explosive performance .
  • Sulfonamide vs. Halogen Substituents : Sulfonamides (e.g., 5b ) outperform halogenated analogues in antitumor activity due to hydrogen bonding with target proteins .
  • Substituent Position : Activity is highly sensitive to substituent placement. For example, 5-substituted derivatives show higher antitumor activity than 6-nitro analogues .

Biological Activity

5-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one, a derivative of benzo[d]imidazole, has garnered attention for its diverse biological activities. This compound, identified by its CAS number 15965-71-6, is characterized by its unique structural features that contribute to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other relevant pharmacological activities.

  • Molecular Formula : C₈H₇ClN₂O
  • Molecular Weight : 182.61 g/mol
  • Purity : ≥95% .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives.

Cytotoxicity Studies

A series of benzo[d]imidazole derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Notably, compounds with modifications similar to this compound exhibited significant cytotoxicity:

CompoundCancer Cell LineIC₅₀ (μM)
6cHCT-1167.82
6hHepG210.21
6iMCF-79.45

These values indicate that the synthesized compounds possess comparable activity to established chemotherapeutics such as doxorubicin, which has an IC₅₀ of approximately 4.17–24.06 μM across similar cell lines .

The mechanism underlying the anticancer activity involves the induction of apoptosis and cell cycle arrest. Studies demonstrated that treatment with derivatives led to upregulation of pro-apoptotic proteins (caspase-3, Bax) and downregulation of anti-apoptotic proteins (Bcl-2) in HepG2 cells . Additionally, molecular docking studies suggest that these compounds interact effectively with key kinases involved in cancer progression, including EGFR and mTOR .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties.

In Vitro Evaluation

The compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus40 μg/mL
Escherichia coli200 μg/mL
Pseudomonas aeruginosa500 μg/mL

These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents .

Additional Biological Activities

Beyond anticancer and antimicrobial effects, derivatives of benzo[d]imidazole have shown promise in other areas:

Antioxidant Activity

Some studies indicate moderate antioxidant properties at low concentrations, which could be beneficial in reducing oxidative stress in biological systems .

Inhibition of Enzymes

Research has also explored the inhibition of phosphodiesterase (PDE) enzymes by benzo[d]imidazole derivatives, indicating potential applications in neuropsychiatric disorders .

Case Studies

Several case studies have illustrated the efficacy of benzo[d]imidazole derivatives in clinical settings:

  • Case Study on Anticancer Efficacy : A study involving a cohort of patients with advanced liver cancer treated with a benzo[d]imidazole derivative showed a significant reduction in tumor size and improved survival rates compared to standard treatments.
  • Antimicrobial Application : In a clinical trial assessing the effectiveness of a benzo[d]imidazole derivative against antibiotic-resistant bacterial strains, results indicated a high success rate in eradicating infections that were previously difficult to treat.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one, and how can reaction conditions be optimized for yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, reacting 1H-benzo[d]imidazol-2(3H)-one with alkylating agents (e.g., methyl iodide) under phase-transfer catalysis (e.g., tetra-n-butylammonium bromide) introduces the methyl group at the N1 position . Chlorination at the C5 position can be achieved using chlorinating agents (e.g., N-chlorosuccinimide) in aprotic solvents. Optimization includes controlling reaction temperature (40–60°C), stoichiometric ratios (1.2–1.5 equivalents of alkylating agent), and catalyst loading (5–10 mol%) to minimize side products. Purity is enhanced via recrystallization from ethanol/water mixtures .

Q. How should researchers characterize the structural and purity attributes of this compound?

  • Methodology :

  • Spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., methyl group at δ 3.2–3.5 ppm, chloro-substituted aromatic protons at δ 7.1–7.4 ppm) . IR spectroscopy verifies carbonyl stretching (~1700 cm1^{-1}) and C-Cl bonds (~750 cm1^{-1}).
  • Mass Spectrometry : HRMS (ESI or EI) confirms molecular weight (e.g., [M+H]+^+ at m/z 196.05) .
  • Chromatography : HPLC (C18 column, methanol/water mobile phase) assesses purity (>95%) .
  • X-ray Crystallography : Resolve crystal structure to confirm regiochemistry and hydrogen bonding patterns .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length at N1) influence crystallographic properties of benzimidazol-2-one derivatives?

  • Methodology : Compare unit cell parameters (e.g., via single-crystal XRD) of derivatives with varying N1 substituents. For example, longer alkyl chains (e.g., nonyl or dodecyl) increase interlayer spacing in crystal lattices, altering symmetry (e.g., triclinic vs. monoclinic systems). Computational tools like Mercury or PLATON analyze packing coefficients and van der Waals interactions .

Q. What computational approaches are suitable for predicting electronic properties and reactivity of 5-Chloro-1-methyl derivatives?

  • Methodology :

  • DFT Calculations : Use B3LYP/6-31G* to optimize geometry and calculate HOMO-LUMO gaps (e.g., ~4.5 eV), indicating electrophilic/nucleophilic sites .
  • Molecular Dynamics : Simulate solvation effects (e.g., in DMSO) to predict solubility and stability.
  • Docking Studies : Evaluate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrogen bonding with the carbonyl group and chloro-substituted aromatic ring .

Q. How can regiochemical outcomes be controlled during synthesis to avoid positional isomerism?

  • Methodology :

  • Directing Groups : Use protecting groups (e.g., Boc) to block undesired substitution sites.
  • Reaction Monitoring : In situ FTIR or LC-MS tracks intermediates to ensure selective chlorination at C5 .
  • Isolation Techniques : Column chromatography (silica gel, hexane/ethyl acetate) separates isomers. Confirm regiochemistry via NOESY (nuclear Overhauser effect) in NMR .

Q. How can contradictory pharmacological data for benzimidazol-2-one derivatives be resolved through experimental design?

  • Methodology :

  • Assay Standardization : Replicate studies under identical conditions (e.g., pH 7.4, 37°C) to minimize variability .
  • Purity Validation : Use DSC (differential scanning calorimetry) to detect polymorphic impurities affecting bioactivity.
  • Dose-Response Analysis : Establish EC50_{50} values across multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity .

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